Kinase Selectivity Profile: Dual VEGFR-2/FGF Inhibition
CP-547632 demonstrates potent, dual inhibition of VEGFR-2 and FGF kinases with IC50 values of 11 nM and 9 nM, respectively [1]. This contrasts with many other VEGFR-2 inhibitors, which lack significant activity against FGF kinases. For example, AZD2171 (cediranib) is a highly potent VEGFR-2 inhibitor (IC50 < 1 nM) but has minimal reported activity against FGF receptors, with its primary off-target activity being against PDGFR and c-Kit [2]. Similarly, lenvatinib has a reported VEGFR-2 IC50 of 4.0 nM and FGFR1 IC50 of 46 nM, representing a >10-fold selectivity window for VEGFR-2 over FGF receptors [3]. CP-547632's nearly equipotent inhibition of VEGFR-2 and FGF kinases (11 nM and 9 nM) defines a distinct selectivity profile that is not interchangeable with these other agents.
| Evidence Dimension | Kinase Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | VEGFR-2: 11 nM; FGF: 9 nM |
| Comparator Or Baseline | AZD2171: VEGFR-2 < 1 nM; no significant FGF activity reported. Lenvatinib: VEGFR-2 = 4.0 nM; FGFR1 = 46 nM. |
| Quantified Difference | CP-547632 exhibits a 1.2-fold difference between VEGFR-2 and FGF IC50 values, compared to a >10-fold difference for lenvatinib and negligible FGF activity for AZD2171. |
| Conditions | Recombinant kinase assays (in vitro). |
Why This Matters
Researchers seeking dual inhibition of both VEGFR-2 and FGF signaling pathways should select CP-547632, as its balanced potency profile is not matched by comparators like AZD2171 or lenvatinib.
- [1] Beebe JS, Jani JP, Knauth E, et al. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. Cancer Res. 2003;63(21):7301-7309. PMID: 14612527. View Source
- [2] Wedge SR, Kendrew J, Hennequin LF, et al. AZD2171: a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. Cancer Res. 2005;65(10):4389-4400. PMID: 15899831. View Source
- [3] Matsui J, Funahashi Y, Uenaka T, et al. E7080, a novel multi-targeted tyrosine kinase inhibitor, inhibits VEGF- and FGF-driven angiogenesis and tumor growth. Cancer Sci. 2008;99(9):1787-1794. PMID: 18616527. View Source
